molecular formula C12H11Cl2N7O2 B3124695 N-(2,4-dichlorophenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide CAS No. 320418-96-0

N-(2,4-dichlorophenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide

Cat. No. B3124695
CAS RN: 320418-96-0
M. Wt: 356.16 g/mol
InChI Key: UETYKRBKLFGLLI-UHFFFAOYSA-N
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Description

“N-(2,4-dichlorophenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide” is a chemical compound with the molecular formula C8H7Cl2NO . It is a member of the class of triazoles . The compound is a white crystal .


Synthesis Analysis

The synthesis of a similar compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, has been reported in the literature . The reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in the final product .


Molecular Structure Analysis

The structure of the compound was confirmed by X-ray diffraction analysis, NMR, and IR spectroscopy . According to X-ray diffraction analysis, molecules of the compound form orthorhombic crystals .


Physical And Chemical Properties Analysis

The compound is a white crystal with a melting point of 142-145°C . It has a molecular weight of 204.053 .

Scientific Research Applications

Synthesis and Structural Analysis

This compound was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . The structure was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .

Urease Inhibition

The compound has shown significant inhibitory activity against the Jack bean urease . The IC50 value was found to be 0.21 ± 0.2 μM, which is approximately 100-fold higher than the standard .

Antioxidant Activity

The compound was evaluated for antioxidant scavenging activities against DPPH and showed promising antioxidant property with an IC50 value of 0.45 μg/mL .

Cytotoxicity

The compound was tested for cytotoxicity using brine shrimp lethality bioassay and LD50 was found to be 0.5 μg/mL .

DNA Protection and Binding

DNA protection assay was performed with human blood DNA and DNA cleavage was protected by the compound at or above 6 μM concentration . Furthermore, DNA titration by UV-visible spectroscopy for the compound’s interaction with DNA revealed substantial and spontaneous interaction via intercalation .

Molecular Docking

The molecular docking of the compound exhibited hydrogen bonding and C-H-π interaction with docking energy score of -6.68 and -6.46 kcal/mol respectively .

Antifungal Activity

The compound is mainly used as an intermediate in the synthesis of imidazole antifungal drugs .

Therapeutic Potential

Imidazole, a core structure in this compound, is known for its broad range of chemical and biological properties . Derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The introduction of amide groups into the 6-methyluracil molecule should lead to an increase in the spectrum of biological activity of the obtained derivatives . Furthermore, 1,2,4-triazole derivatives are being investigated for their potential as anticancer agents , suggesting a possible direction for future research involving “N-(2,4-dichlorophenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide”.

properties

IUPAC Name

N'-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-(2,4-dichlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N7O2/c13-7-1-2-9(8(14)3-7)18-11(22)12(23)20-19-10(15)4-21-6-16-5-17-21/h1-3,5-6H,4H2,(H2,15,19)(H,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETYKRBKLFGLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C(=O)NN=C(CN2C=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C(=O)N/N=C(/CN2C=NC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115276
Record name 2-[(2,4-Dichlorophenyl)amino]-2-oxoacetic acid 2-[1-imino-2-(1H-1,2,4-triazol-1-yl)ethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

320418-96-0
Record name 2-[(2,4-Dichlorophenyl)amino]-2-oxoacetic acid 2-[1-imino-2-(1H-1,2,4-triazol-1-yl)ethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320418-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,4-Dichlorophenyl)amino]-2-oxoacetic acid 2-[1-imino-2-(1H-1,2,4-triazol-1-yl)ethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide
Reactant of Route 3
N-(2,4-dichlorophenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide
Reactant of Route 4
N-(2,4-dichlorophenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide
Reactant of Route 5
N-(2,4-dichlorophenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dichlorophenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide

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